molecular formula C20H20BrN3O4S2 B409503 Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 332162-04-6

Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B409503
CAS No.: 332162-04-6
M. Wt: 510.4g/mol
InChI Key: XWRBAOVJZJCPDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a bromophenyl group. This intermediate is further reacted with thiophene derivatives under controlled conditions to form the final product. Common reagents used in these reactions include bromine, thiourea, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted thiophenes.

Scientific Research Applications

Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-(4-bromophenyl)acetate: Similar in structure but lacks the oxadiazole and thiophene rings.

    1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.

    Thiophene derivatives: Contain the thiophene ring but differ in other functional groups.

Uniqueness

Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

332162-04-6

Molecular Formula

C20H20BrN3O4S2

Molecular Weight

510.4g/mol

IUPAC Name

ethyl 2-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H20BrN3O4S2/c1-5-27-19(26)15-10(2)11(3)29-18(15)22-16(25)12(4)30-20-24-23-17(28-20)13-6-8-14(21)9-7-13/h6-9,12H,5H2,1-4H3,(H,22,25)

InChI Key

XWRBAOVJZJCPDY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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